Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate
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Overview
Description
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is a synthetic compound with the molecular formula C11H22N2O3
Mechanism of Action
Mode of Action
. The compound’s interaction with its targets and the resulting changes are subject to ongoing research.
Pharmacokinetics
. These properties play a crucial role in determining the bioavailability of the compound.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds can potentially affect the compound’s action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with morpholine and subsequent esterification with methanol. The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of polymers and other materials with specialized properties.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}butanoate
- Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}pentanoate
Uniqueness
Methyl 2-methyl-3-{[2-(morpholin-4-yl)ethyl]amino}propanoate is unique due to its specific structural features, such as the presence of the morpholine ring and the ester group.
Properties
IUPAC Name |
methyl 2-methyl-3-(2-morpholin-4-ylethylamino)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-10(11(14)15-2)9-12-3-4-13-5-7-16-8-6-13/h10,12H,3-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNBBDREPCMPTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCN1CCOCC1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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